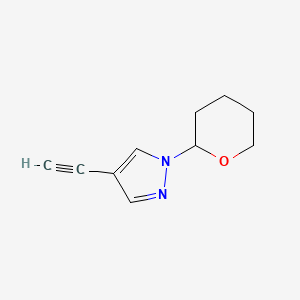
4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with an ethynyl group and a tetrahydro-2H-pyran-2-yl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could involve:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of the ethynyl group: This step might involve a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated pyrazole.
Attachment of the tetrahydro-2H-pyran-2-yl group: This could be done through a nucleophilic substitution reaction where the pyrazole is reacted with a suitable tetrahydro-2H-pyran-2-yl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions could target the pyrazole ring or the ethynyl group, potentially leading to saturated derivatives.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
Scientific Research Applications
4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-1H-pyrazole: Lacks the tetrahydro-2H-pyran-2-yl group.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the ethynyl group.
4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The combination of the ethynyl group and the tetrahydro-2H-pyran-2-yl group on the pyrazole ring might confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-ethynyl-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C10H12N2O/c1-2-9-7-11-12(8-9)10-5-3-4-6-13-10/h1,7-8,10H,3-6H2 |
InChI Key |
JILMNSXDUUWMDZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=C1)C2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















